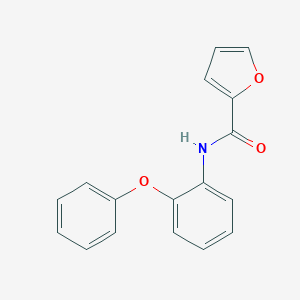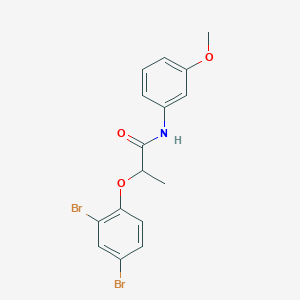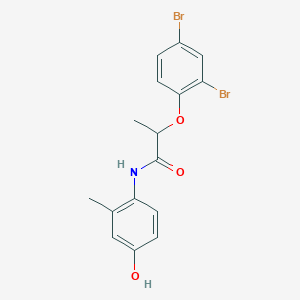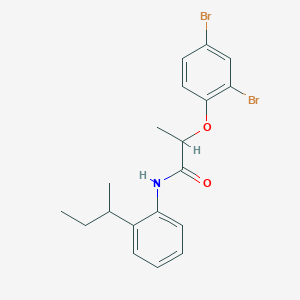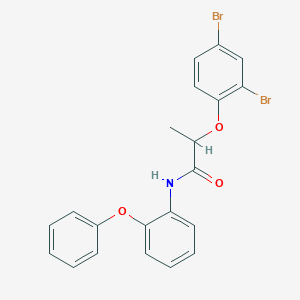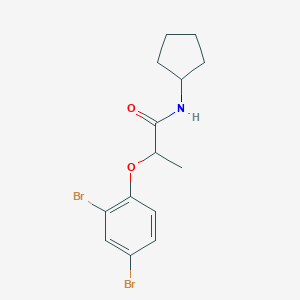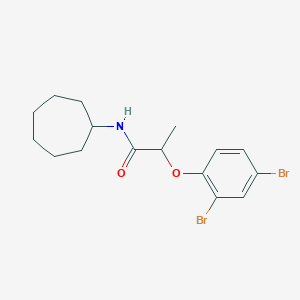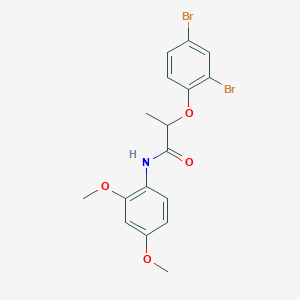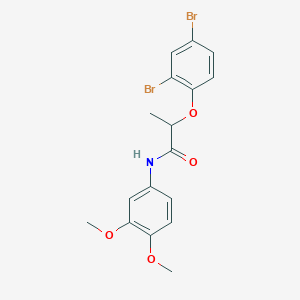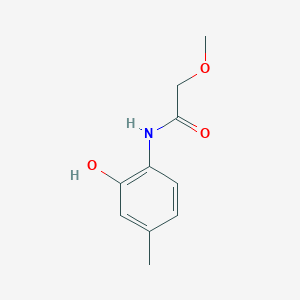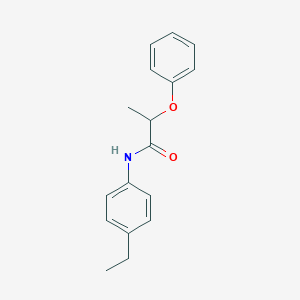
N-(4-ethylphenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-phenoxypropanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific chemical process.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes in the pests that it targets. EPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in pests. This inhibition leads to the accumulation of acetylcholine in the nervous system, which ultimately leads to the death of the pests.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects on pests. Studies have shown that EPPA can cause the inhibition of certain enzymes, such as acetylcholinesterase, which can ultimately lead to the death of the pests. EPPA has also been shown to have effects on the nervous system, leading to the accumulation of acetylcholine and ultimately the death of the pests.
実験室実験の利点と制限
One of the primary advantages of using EPPA in lab experiments is its ability to inhibit the growth of certain pests, making it a useful tool for studying the effects of pests on various organisms. Additionally, EPPA is relatively easy to synthesize and is readily available, making it a cost-effective reagent for use in lab experiments. However, one of the limitations of using EPPA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of EPPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to fully understand the mechanism of action of EPPA and its potential applications in various fields. Finally, studies could be conducted to investigate the potential use of EPPA as a pesticide or in other agricultural applications.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-phenoxypropanamide, or EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is synthesized through a well-established process and has been extensively studied for its potential applications in organic synthesis and as a pesticide. EPPA has been shown to have various biochemical and physiological effects on pests and has advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of EPPA, including the optimization of the synthesis method and the investigation of its potential use in various fields.
合成法
EPPA is synthesized through a multistep process that involves the reaction of 4-ethylphenol with epichlorohydrin to form 4-(2-chloroethyl)phenol. The 4-(2-chloroethyl)phenol is then reacted with sodium phenoxyacetate to form the final product, N-(4-ethylphenyl)-2-phenoxypropanamide. The synthesis method is a well-established process that has been optimized to produce high yields of EPPA.
科学的研究の応用
EPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of EPPA is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. EPPA has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-11-15(12-10-14)18-17(19)13(2)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
InChIキー |
AYCXBSRFBPSGAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
